The synthesis of Hemoglobin Hekinan typically involves standard methods used for identifying and characterizing hemoglobin variants. These methods include:
Hemoglobin variants like Hemoglobin Hekinan participate in standard biochemical reactions typical for hemoglobins. Key reactions include:
The mechanism of action for Hemoglobin Hekinan revolves around its role in oxygen transport. The mutation influences how effectively it can bind and release oxygen:
Hemoglobin Hekinan exhibits both physical and chemical properties that distinguish it from normal hemoglobin:
Hemoglobin Hekinan has several scientific uses, primarily in genetic studies and clinical diagnostics:
Hemoglobin Hekinan II is an α-globin chain variant resulting from a single nucleotide transition (G>T) at codon 27 of the HBA1 gene (HBA1:c.84G>T). This mutation substitutes glutamic acid (GAG) with aspartic acid (GAT) at position 27 of the α-globin chain—a residue situated within the functionally critical B-helix region. This substitution represents an acid-to-acid replacement, preserving the overall charge of the globin chain. Consequently, Hb Hekinan exhibits electrophoretic silence under standard alkaline conditions, migrating identically to HbA in conventional electrophoresis systems [1] [3].
The structural consequences of this substitution were elucidated through bioinformatic analyses using PolyPhen-2 and iCn3D structural visualization. Despite the conserved charge, the shorter side chain of aspartic acid marginally reduces the solvent accessibility of residue 27 and introduces subtle alterations in local hydrogen bonding networks. These changes, however, do not significantly impair hemoglobin tetramer stability or oxygen-binding affinity, explaining its non-pathological phenotype in heterozygous carriers. Crucially, all reported cases of the GAG>GAT mutation occur exclusively on the HBA1 gene, distinguishing it from the rarer GAG>GAC mutation on HBA2 (historically termed Hb Hekinan), which produces a similar amino acid substitution but via a distinct nucleotide change [1] [3].
Table 1: Molecular Characteristics of Hemoglobin Hekinan II
Feature | Specification |
---|---|
Gene | HBA1 (α1-globin gene) |
Mutation (HGVS) | HBA1:c.84G>T |
Codon Change | Codon 27 (GAG → GAT) |
Amino Acid Substitution | α27(B8)Glu→Asp |
Structural Domain | B-Helix |
Electrophoretic Behavior | Silent (Co-migrates with HbA) |
Protein Stability | Minimally affected (Non-pathological variant) |
Hb Hekinan II demonstrates strong population-specific haplotype associations, particularly in Southeast Asia. Analysis of seven polymorphic sites within the α-globin cluster—including RFLPs at XbaI (5’ ζ2), BglI (3’ ψα2), RsaI (5’ α2), PstI (5’ α1 and 5’ θ1), and the inter-ζ hypervariable region (HVR)—revealed distinct haplotypic backgrounds in Thai and Burmese populations. In Thailand, Hb Hekinan II is predominantly linked to the haplotype [+ - S + - - -]. This specific arrangement of polymorphic markers suggests a common ancestral origin or a strong founder effect within the Thai population. Conversely, Burmese carriers exhibited greater diversity, with haplotypes [± - S + - + -] and [± - S + - - -] observed. This heterogeneity implies either multiple independent mutational events or earlier introduction of the variant into Burma followed by genetic drift [1].
The high prevalence of the [+ - S + - - -] haplotype among Thai carriers (strongly associated) contrasts with the variable Burmese haplotypes, highlighting distinct genetic histories despite geographic proximity. These findings are critical for reconstructing migration patterns of thalassemia alleles and hemoglobin variants across Mainland Southeast Asia and underscore the role of population bottlenecks or selective pressures in shaping the distribution of Hb Hekinan II [1].
Table 2: α-Globin Haplotypes Associated with Hb Hekinan II in Southeast Asia
Population | Haplotype Pattern | Frequency | Interpretation |
---|---|---|---|
Thai | [+ - S + - - -] | High | Single major haplotype; founder effect likely |
Burmese | [± - S + - + -] | Observed | Suggests genetic diversity or multiple origins |
[± - S + - - -] | Observed |
The evolutionary trajectory of Hb Hekinan II is shaped by two non-exclusive mechanisms: recurrent mutation and gene conversion. The high sequence homology (~95%) between the HBA1 and HBA2 paralogues facilitates interlocus gene conversion, potentially transferring the c.84G>T mutation between genes or chromosomes. However, the consistent localization to HBA1 in all reported cases argues against recent conversion events spreading this variant to HBA2. Instead, the recurrent de novo mutation at CpG dinucleotides (though codon 27 is not a CpG site) or other mutable sequences remains plausible [3].
Hb Hekinan II is frequently co-inherited with α-thalassemia deletions, particularly the Southeast Asian (--SEA) and Thai (--THAI) α⁰-thalassemia deletions. This co-inheritance creates complex genotypes such as (ααHekinan/--SEA). In such cases, the single functional HBA1 allele carrying the Hekinan mutation must compensate for the complete loss of the other α-globin cluster. Despite this genetic burden, hematological profiles remain remarkably mild. Carriers exhibit microcytosis (low MCV) and hypochromia (low MCH) typical of α-thalassemia trait but maintain near-normal hemoglobin levels (11.0-13.7 g/dL) without hemolysis or other clinical complications [1] [6].
Diagnostically, co-inheritance with α⁰-thalassemia facilitates detection of Hb Hekinan II. While capillary electrophoresis (CE) fails to resolve Hb Hekinan from HbA, high-performance liquid chromatography (HPLC) reveals a distinct "shoulder peak" adjacent to HbA in heterozygotes. In individuals with concurrent α⁰-thalassemia, the reduced output of normal α-globin chains increases the relative proportion of the variant α-chain (α^Hekinan), making this shoulder peak more prominent (~13-14.7% of total Hb) and thus detectable during routine thalassemia screening [1].
The interaction of Hb Hekinan II with β-chain variants exemplifies multilocus inheritance common in Southeast Asian populations. Novel compound heterozygous genotypes documented include:
Despite the theoretical potential for aggravated globin chain imbalance, these genotypes exhibit minimal hematological perturbation. Erythrocyte parameters (Hb, MCV, MCH) in such individuals overlap significantly with those observed in equivalent genotypes lacking Hb Hekinan II. For instance, Hb levels in (ααHekinan/αCSα, βE/βE) individuals remain comparable to HbE homozygotes without the α-variant (~9-12 g/dL). This indicates that Hb Hekinan II does not exacerbate the underlying thalassemia phenotype. The variant α-chain (α^Hekinan) incorporates effectively into hemoglobin tetramers (α^Hekinan2β2), maintaining solubility and function similar to normal HbA. Consequently, Hb Hekinan II functions essentially as a neutral polymorphism even in complex genetic backgrounds involving β-thalassemia/HbE disease [1] [6].
Table 3: Hematological Impact of Hb Hekinan II Compound Heterozygosity
Genotype | Hb (g/dL) | MCV (fL) | Clinical Severity | Key Observations |
---|---|---|---|---|
ααHekinan/αα, βA/βA (Heterozygous) | 11.0-13.4 | 71.5-76.3 | Asymptomatic | Normal hematology, variant detected incidentally |
ααHekinan/--SEA, βA/βA | 11.0-13.7 | 71.5-75.0 | Mild microcytosis | Shoulder peak on HPLC (~13-14.7%) |
ααHekinan/αCSα, βE/βE | ~9-12 | ~65-75 | Comparable to HbEE | No additive effect of Hb Hekinan observed |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1